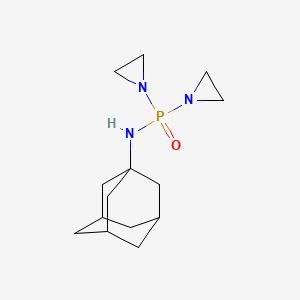
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, is a specialized chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphinic amide group, aziridinyl groups, and an adamantyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, typically involves the reaction of phosphinic acid derivatives with aziridine and adamantylamine. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of phosphine or amine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution could produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or inducing chemical modifications in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridinyl compounds: Molecules containing aziridinyl groups, known for their reactivity.
Adamantyl derivatives: Compounds featuring the adamantyl group, often used for their stability and unique properties.
Eigenschaften
CAS-Nummer |
53743-43-4 |
|---|---|
Molekularformel |
C14H24N3OP |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C14H24N3OP/c18-19(16-1-2-16,17-3-4-17)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2,(H,15,18) |
InChI-Schlüssel |
MXRAUZXJODDPPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)N5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)

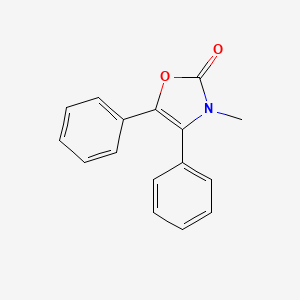
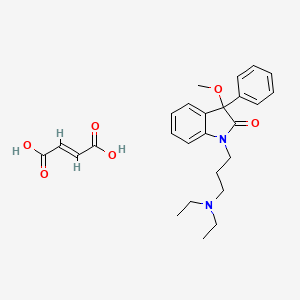
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
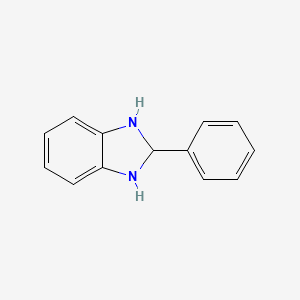
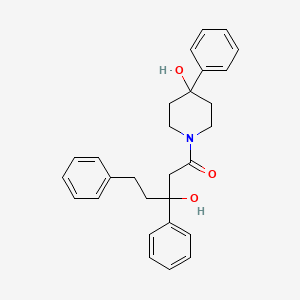

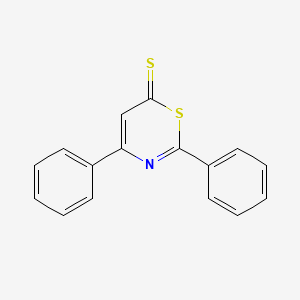
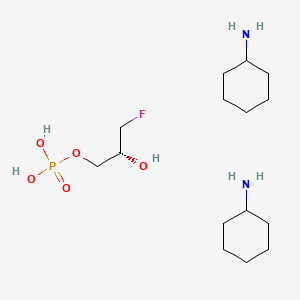
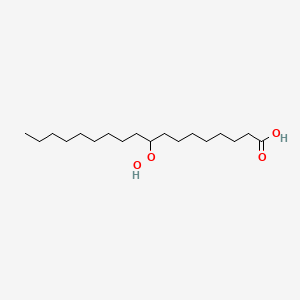
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
